Introduction: The Strategic Importance of the Benzothiophene Scaffold
Introduction: The Strategic Importance of the Benzothiophene Scaffold
An In-Depth Technical Guide to 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid
This document provides a comprehensive technical overview of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this guide synthesizes core chemical data, plausible synthetic routes, analytical protocols, and critical applications, grounding all information in authoritative scientific context.
Benzothiophene and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their rigid, planar structure and ability to engage in various biological interactions have led to their exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] The specific compound, 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid, is of particular interest. The strategic placement of halogen atoms—a chlorine at the 3-position and a fluorine at the 6-position—can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation, combined with the reactive carboxylic acid handle, makes it an exceptionally valuable intermediate for the synthesis of novel drug candidates.[3]
Core Compound Properties and Identification
Precise identification and understanding of a compound's physicochemical properties are the foundation of all subsequent research and development.
Chemical Structure:
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IUPAC Name: 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid
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CAS Number: 34576-92-6[4]
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Synonyms: 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₄ClFO₂S | [4] |
| Molecular Weight | 230.64 g/mol | |
| Physical Form | Solid | |
| Melting Point | 293-297 °C | |
| SMILES | OC(=O)c1sc2cc(F)ccc2c1Cl | |
| InChI Key | HSRSWUJIPYUCSE-UHFFFAOYSA-N |
Synthesis Pathway and Experimental Protocol
Conceptual Rationale: The synthesis begins with a substituted thiophenol, which undergoes cyclization to form the benzothiophene core. Subsequent chlorination and carboxylation steps yield the final product. The choice of a strong base like n-butyllithium is critical for deprotonation, and the use of phosphorus oxychloride is a standard method for electrophilic chlorination at the 3-position of the benzothiophene ring.
Proposed Synthesis Workflow Diagram:
Caption: Plausible multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
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Formation of the Benzothiophene Core: A substituted aniline is converted to a diazonium salt, which is then reacted with potassium ethyl xanthate (Leuckart thiophenol reaction) to yield the corresponding thiophenol. This thiophenol is then subjected to a cyclization reaction, such as a Gould-Jacobs reaction with a suitable propiolate ester, to form the benzothiophene ester precursor.
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Electrophilic Chlorination at C3: The benzothiophene ester is treated with a chlorinating agent like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., DMF or acetic acid). This step selectively introduces a chlorine atom at the electron-rich 3-position of the benzothiophene ring. The causality here is the high electron density at the C3 position, making it susceptible to electrophilic attack.
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Saponification to the Carboxylic Acid: The resulting 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate ester is hydrolyzed to the final carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup (e.g., with HCl) to protonate the carboxylate salt.
This self-validating protocol includes distinct steps where intermediates can be isolated and characterized to confirm the reaction's progress before proceeding, ensuring the integrity of the final product.
Applications in Drug Discovery and Research
The title compound is not an end-product drug but rather a high-value scaffold for creating more complex, biologically active molecules. Its utility stems from the carboxylic acid group, which serves as a versatile handle for amide bond formation, esterification, or conversion to other functional groups.
Key Application Areas:
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Antimicrobial Agents: Benzothiophene acylhydrazones, synthesized from benzothiophene carboxylic acids, have shown significant promise as antimicrobial agents, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[2][8] The core scaffold of 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid is ideal for generating libraries of such derivatives for antimicrobial screening.
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Anticancer Therapeutics: The benzothiophene nucleus is a core component of several classes of kinase inhibitors and other anticancer agents. The specific substitutions on this molecule can be exploited to fine-tune binding affinity and selectivity for various oncological targets.[1]
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Anti-inflammatory Agents: Derivatives have been investigated as anti-inflammatory and analgesic agents, suggesting the scaffold's potential in developing treatments for inflammatory diseases.[2]
Role as a Synthetic Scaffold Diagram:
Caption: Versatility as a key synthetic intermediate.
Analytical Validation Protocol
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for full characterization.
Recommended Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition.
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Infrared (IR) Spectroscopy: Identifies key functional groups, especially the carboxylic acid O-H and C=O stretches.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Expected Spectroscopic Data:
While specific spectra for this exact compound are not publicly cataloged, characteristic signals can be predicted based on data from structurally similar benzothiophenes.[2][8]
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene ring, showing splitting patterns consistent with fluoro and chloro substitution. A broad singlet for the carboxylic acid proton (>12 ppm). |
| ¹³C NMR | Signals for nine distinct carbons, including the carbonyl carbon (~160-165 ppm) and carbons attached to halogens, which will be influenced by their electronegativity. Carbon-fluorine coupling (J-coupling) would be observable for carbons near the fluorine atom. |
| HRMS (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 228.9605, confirming the formula C₉H₃ClFO₂S⁻. |
| IR (KBr) | Broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp carbonyl (C=O) peak around 1700 cm⁻¹. |
Laboratory Safety and Handling Protocol
Adherence to strict safety protocols is mandatory when handling halogenated aromatic compounds. While a specific safety data sheet (SDS) for this compound is not detailed, guidelines can be established from data on similar chemicals.[9][10]
Hazard Identification:
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Skin Irritation: Likely to be a skin irritant upon prolonged contact.[10]
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Eye Irritation: Expected to cause serious eye irritation.[9]
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Inhalation: May cause respiratory tract irritation if inhaled as a dust.[9]
Step-by-Step Handling Procedure:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]
-
Ventilation: Handle the solid compound exclusively within a certified chemical fume hood to avoid inhalation of dust.[9]
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust. If weighing, do so within the fume hood or in a balance enclosure.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from strong oxidizing agents.[10]
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Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area.
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
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Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[9]
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Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]
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Conclusion
3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid (CAS: 34576-92-6) is a well-defined chemical entity with significant potential as a building block in drug discovery. Its strategic halogenation pattern and versatile carboxylic acid functional group make it an attractive starting point for the synthesis of novel therapeutics, particularly in the fields of antimicrobial and anticancer research. The protocols and data synthesized in this guide provide a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their research endeavors.
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3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid . P212121 Store. [Link]
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